molecular formula C7H11N3O B1437533 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine CAS No. 1177299-92-1

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Cat. No.: B1437533
CAS No.: 1177299-92-1
M. Wt: 153.18 g/mol
InChI Key: ICDWOXKTCNBLBQ-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a heterocyclic compound that features a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopropyl group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Scientific Research Applications

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-8-4-6-9-7(11-10-6)5-2-3-5/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDWOXKTCNBLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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